Alexa Fluor 647 NHS Ester
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Overview
Description
Alexa Fluor 647 NHS Ester, also known as Alexa Fluor 647 Succinimidyl Ester, is a bright and photostable far-red dye. It is widely used in imaging and flow cytometry due to its water solubility and pH insensitivity from pH 4 to pH 10. The dye is not visible to the human eye but can be detected by most imaging systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alexa Fluor 647 NHS Ester is typically synthesized by dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The resulting product is then purified using gel filtration columns .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alexa Fluor 647 NHS Ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: High-quality anhydrous dimethylformamide or dimethylsulfoxide, sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, reaction time of 1 hour.
Major Products
The major products formed from these reactions are Alexa Fluor 647 conjugates, which exhibit brighter fluorescence and greater photostability compared to other spectrally similar fluorophores .
Scientific Research Applications
Alexa Fluor 647 NHS Ester is extensively used in various scientific research fields:
Chemistry: For labeling and detecting primary amines in proteins and other molecules.
Biology: Used in cellular labeling and detection, enabling visualization of cellular structures and processes.
Medicine: Applied in diagnostic imaging and flow cytometry to detect and analyze cells and biomolecules.
Industry: Utilized in the development of diagnostic kits and research tools.
Mechanism of Action
Alexa Fluor 647 NHS Ester exerts its effects by forming stable amide bonds with primary amines on target molecules. This conjugation process involves the reaction of the NHS ester group with the amine group, resulting in the formation of a stable amide bond. The dye’s fluorescence properties allow for the detection and visualization of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Cy5: Another far-red dye with similar excitation and emission properties.
DyLight 650: A dye with comparable photostability and brightness.
iFluor 647: Similar in spectral properties and applications.
Uniqueness
Alexa Fluor 647 NHS Ester stands out due to its superior photostability and brightness, making it a preferred choice for long-term imaging and flow cytometry applications. Its water solubility and pH insensitivity further enhance its versatility in various experimental conditions .
Properties
Molecular Formula |
C39H47N3O16S4 |
---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI Key |
WTYBXOVGGRVXPB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
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